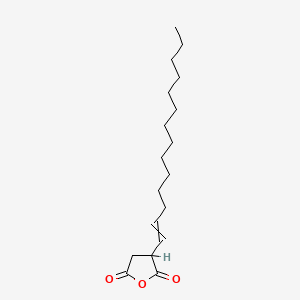

2,5-Furandione, dihydro-3-(tetradecen-1-yl)-

Description

Properties

CAS No. |

33806-58-5 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-tetradec-13-enyloxolane-2,5-dione |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h2,16H,1,3-15H2 |

InChI Key |

AXFMGCDLSGAENA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CC1CC(=O)OC1=O |

Other CAS No. |

33806-58-5 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Tetradecenylsuccinic Anhydride

Chemical Synthesis Pathways for Tetradecenylsuccinic Anhydride (B1165640)

Tetradecenylsuccinic anhydride (TDSA) is a derivative of succinic anhydride featuring a C14 alkenyl chain. Its synthesis is dominated by a specific cycloaddition reaction, though other general methodologies for anhydride formation are chemically viable.

Ene Reaction Mechanisms with Olefins and Maleic Anhydride Precursors

The most prevalent industrial and laboratory-scale synthesis of tetradecenylsuccinic anhydride involves the thermal "ene" reaction between a tetradecene isomer and maleic anhydride. The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (the ene, in this case, tetradecene) to a compound with a multiple bond (the enophile, maleic anhydride).

The mechanism is generally considered to be a concerted process that proceeds through a six-membered, cyclic transition state. biosynth.com This reaction requires elevated temperatures, often exceeding 150-200°C, to overcome the kinetic barrier. tappi.orgnih.gov The process involves the migration of the double bond within the alkene and a 1,5-hydrogen shift, which forms a new sigma bond between the ene and enophile and a new pi bond in the original ene component, without the need for catalysts or solvents. tappi.org The reaction is typically conducted by heating the alkene with excess maleic anhydride. wikipedia.org Computational studies on the analogous reaction with polyisobutylene have shown that while thermodynamically feasible, the reaction has a significant activation energy barrier, confirming the need for high temperatures. nih.gov

The specific isomer of tetradecene used as the starting material has a significant impact on the reaction kinetics and potentially the product structure. Research on related long-chain olefins indicates that the position of the double bond is a key factor. Olefins with an internal double bond, particularly near the center of the carbon chain, are noted to facilitate the maleinization reaction. tappi.org

Furthermore, the stereochemistry (cis- vs. trans-) of the double bond influences the transition state. Studies on cis- and trans-dec-5-ene reacting with maleic anhydride revealed that the reaction follows second-order kinetics for both isomers. biosynth.com However, differences in the activation parameters suggest distinct transition states. The trans-isomer appears to favor an exo-transition state. biosynth.com In contrast, the cis-isomer exhibits a greater negative entropy of activation, which is attributed to steric hindrance that favors a more ordered, endo-transition state. biosynth.com This suggests that the isomeric purity and configuration of the tetradecene feedstock are critical variables in controlling the synthesis of tetradecenylsuccinic anhydride.

Alternative Synthetic Routes: Carboxylic Acid and Dicarbonate Reactions

While the ene reaction is standard, general organic synthesis principles allow for the formation of anhydrides from carboxylic acids. These routes are not commonly cited specifically for tetradecenylsuccinic anhydride but represent chemically valid alternatives. One established method is the dehydration of a corresponding dicarboxylic acid (tetradecenylsuccinic acid). This can be achieved by heating or, more efficiently, by using strong dehydrating agents. nih.gov

A widely used laboratory technique involves reacting the dicarboxylic acid with reagents like oxalyl chloride or thionyl chloride. nih.gov Another common strategy is "transanhydridization," which involves an equilibrium reaction with a more volatile anhydride, such as acetic anhydride. google.com In this process, the dicarboxylic acid is heated with acetic anhydride; the mixed anhydride is formed as an intermediate, and the continual removal of acetic acid by distillation drives the reaction toward the formation of the desired cyclic anhydride. google.com

Custom Synthesis Approaches in Research and Development

In research and industrial settings, custom synthesis approaches focus on improving reaction efficiency, yield, and purity. One key area of investigation is the use of catalysts to lower the high temperatures required for the thermal ene reaction. Lewis acids have been shown to be effective in accelerating ene reactions by making the enophile (maleic anhydride) more electron-deficient. nih.gov Computational screening of various Lewis acid chlorides identified AlCl₃ as a highly active catalyst for this type of transformation. nih.gov

Patents related to the synthesis of similar alkenyl succinic anhydrides disclose process-oriented innovations. These include carefully controlling the molar ratio of the reactants (e.g., polyisobutylene and maleic anhydride) and adding specific catalysts and initiators to the reaction system. wikipedia.orgtcichemicals.com By optimizing parameters such as monomer content, reaction temperature, and pressure during distillation, the product conversion rate can be significantly improved. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses

| Kinetic Parameter | Observation for Alkene-Maleic Anhydride Ene Reaction | Reference |

| Reaction Order | Second-order overall (first-order in alkene, first-order in maleic anhydride) | biosynth.comtappi.org |

| Temperature Range | Typically 125–225 °C | biosynth.comtappi.org |

| Solvent Effects | No significant solvent effects observed | biosynth.com |

| Activation Energy (Ea) | 77.2 ± 3.3 kJ/mol (for high-oleic esters) | tappi.org |

| Transition State | Exo-favored for trans-alkenes; Endo-favored for sterically hindered cis-alkenes | biosynth.com |

This table presents generalized kinetic data from studies on long-chain alkenes and esters with maleic anhydride, which are analogous to the tetradecenylsuccinic anhydride synthesis.

Hydrolytic Stability and Pathways of Tetradecenylsuccinic Anhydride

Tetradecenylsuccinic anhydride, like other alkenyl succinic anhydrides (ASAs), is highly reactive towards water. The cyclic anhydride ring readily undergoes hydrolysis to form the corresponding dicarboxylic acid, tetradecenylsuccinic acid. tappi.orgresearchgate.net This reaction is a significant factor in the application of TDSA, particularly in aqueous environments like papermaking, where hydrolysis is detrimental to its performance. researchgate.netnih.gov

The rate of hydrolysis is influenced by several factors, with pH being critical. The reaction is accelerated in alkaline conditions. nih.gov To mitigate this, ASAs are typically used as oil-in-water emulsions, which are prepared on-site just before application. wikipedia.org The stability of these emulsions is paramount for controlling the rate of hydrolysis. researchgate.netresearchgate.net Studies comparing different ASA derivatives have shown that structural modifications can enhance hydrolytic resistance. For instance, an ethyl oleate succinic anhydride (EOSA) derivative was found to be more stable in an aqueous emulsion than a conventional C16-ASA, with a hydrolysis rate constant at pH 7 that was approximately one-fourth that of the conventional ASA. tappi.org This indicates that the succinic anhydride group in some derivatives has a higher resistance to hydrolysis. tappi.org

| Factor | Effect on Hydrolytic Stability | Reference |

| pH | Hydrolysis is rapid, especially in alkaline aqueous solutions. Neutral or slightly acidic pH improves stability. | nih.gov |

| Temperature | Higher temperatures accelerate the rate of hydrolysis. | nih.gov |

| Physical Form | Used as an oil-in-water emulsion to control hydrolysis; emulsion stability is key. | researchgate.net |

| Chemical Structure | Modifications to the molecule can significantly alter hydrolysis rates. | tappi.org |

Esterification and Amidation Reaction Kinetics and Mechanisms

The reactivity of tetradecenylsuccinic anhydride (TDSA) is centered around its anhydride functional group, which readily undergoes esterification and amidation reactions. These reactions are fundamental to the application of TDSA in various industries, including its use as a sizing agent in the paper industry. wikipedia.org

Esterification: The reaction of TDSA with hydroxyl groups, such as those on cellulose (B213188) fibers, is a key aspect of its function in paper sizing. wikipedia.org This reaction is a nucleophilic acyl substitution, where the hydroxyl group of cellulose acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the formation of an ester bond and the opening of the succinic anhydride ring. The alkenyl side chain then alters the surface properties of the paper. wikipedia.org The reaction is typically catalyzed by heat and the presence of a catalyst is not always necessary, though acid or base catalysis can be employed.

Amidation: TDSA also reacts with primary and secondary amines in a similar nucleophilic acyl substitution reaction to form amides. stackexchange.comresearchgate.net The amine's nitrogen atom attacks a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate that collapses to form an N-substituted succinamic acid. stackexchange.com This initial reaction is often rapid and can occur at room temperature. researchgate.net Under harsher conditions, such as elevated temperatures, the resulting amic acid can undergo an intramolecular reaction to form a succinimide. stackexchange.com

Quantitative Kinetic Studies of Alkenyl Succinic Anhydride Formation Reactions

The synthesis of tetradecenylsuccinic anhydride is achieved through an ene reaction between tetradecene and maleic anhydride. core.ac.ukwikipedia.org This pericyclic reaction involves the formation of a new sigma bond with a 1,5-hydrogen shift and the migration of the alkene double bond. wikipedia.org

Activation Energy Determinations

Kinetic studies of the ene reaction between various alkenes and maleic anhydride have been conducted to determine the Arrhenius parameters. For the reaction of maleic anhydride with a series of alk-1-enes (from hex-1-ene to dodec-1-ene), the activation energies have been calculated. rsc.org A study on the maleinization of high-oleic sunflower oil esters reported an activation energy of 77.2 ± 3.3 kJ/mol in the temperature range of 185–225 °C. researchgate.net Another investigation involving vinylidene alkenes and maleic anhydride found activation enthalpies ranging from 48 to 120 kJ mol-1. surrey.ac.uk These values are indicative of the energy barrier that must be overcome for the reaction to occur.

| Reactant System | Temperature Range (°C) | Activation Energy (kJ/mol) |

| Alk-1-enes and Maleic Anhydride | 125–224 | Varies with alkene |

| High-Oleic Sunflower Oil Esters and Maleic Anhydride | 185–225 | 77.2 ± 3.3 |

| Vinylidene Alkenes and Maleic Anhydride | 160–190 | 48 to 120 (Enthalpy of Activation) |

Reaction Order Analysis

The ene reaction between an alkene and maleic anhydride has been found to follow second-order kinetics. rsc.orgresearchgate.net This means the reaction rate is proportional to the concentration of both the alkene and maleic anhydride. rsc.org Specifically, it is first order with respect to each reactant. researchgate.net This is consistent with a concerted mechanism where both molecules are involved in the rate-determining step. rsc.org

Nucleophilic Acyl Substitution in Anhydride Reactivity

The chemical reactivity of tetradecenylsuccinic anhydride is dominated by nucleophilic acyl substitution at the carbonyl carbons. masterorganicchemistry.combyjus.com Anhydrides are more reactive than esters and amides but less reactive than acid chlorides. stackexchange.com

The general mechanism involves a two-step process:

Nucleophilic attack: A nucleophile adds to one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as the leaving group. masterorganicchemistry.comyoutube.com

This mechanism applies to reactions with various nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amidation). youtube.comuomustansiriyah.edu.iq

Diffusion-Limited Reaction Phenomena in Anhydride Systems

In certain systems, the rate of reaction involving tetradecenylsuccinic anhydride can be limited by the rate of diffusion of the reactants. libretexts.orgpolytechnique.fr This is particularly relevant in multiphase systems, such as the application of ASA emulsions in papermaking, where the ASA is dispersed in water. nih.gov

Catalyst Systems and Reaction Optimization

The industrial synthesis of tetradecenylsuccinic anhydride via the ene reaction often requires high temperatures, which can lead to undesirable side reactions like polymerization. wikipedia.orgrsc.org To improve reaction efficiency and product quality, various catalyst systems and optimization strategies are employed.

Catalyst Systems:

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) can catalyze the ene reaction, but often require harsh conditions. google.com Organotin chlorides have also been investigated as catalysts. google.com The catalyst functions by activating the enophile (maleic anhydride), making it more susceptible to reaction. nih.gov

Solid Catalysts: Heterogeneous catalysts such as silica gel or silicates have been used to simplify the production process and facilitate catalyst removal. google.com

Reaction Optimization:

Temperature: The reaction is typically carried out at temperatures between 150 °C and 280 °C. rsc.orggoogle.com Finding the optimal temperature is crucial to balance the reaction rate with the minimization of side products. core.ac.uk

Molar Ratio: The molar ratio of internal olefins to maleic anhydride can range from 1.0 to 4.0. google.com Optimizing this ratio is important for maximizing yield and purity. core.ac.uk

Inhibitors: Polymerization inhibitors, such as hydroquinone or phenothiazine, can be added to reduce the formation of polymeric byproducts. wikipedia.org

Solvents: The use of solvents like xylene has been explored to limit side reactions and control the viscosity of the reaction medium, although this may slow down the reaction kinetics. core.ac.uk

| Parameter | Typical Range/Condition | Purpose |

| Temperature | 150-280 °C | Increase reaction rate |

| Molar Ratio (Olefin:Maleic Anhydride) | 1.0 - 4.0 | Drive reaction to completion, control product distribution |

| Catalyst | Lewis Acids, Solid Acids | Lower activation energy, increase reaction rate |

| Inhibitors | Hydroquinone, Phenothiazine | Prevent polymerization |

| Solvent | Xylene | Control side reactions and viscosity |

Investigation of Lewis Acid Catalysis

The synthesis of tetradecenylsuccinic anhydride is achieved through an Alder-ene reaction between 1-tetradecene and maleic anhydride. This pericyclic reaction typically requires high temperatures, often exceeding 200°C, to overcome the significant activation energy barrier. core.ac.uk The high thermal stress can lead to undesirable side reactions, including polymerization and decomposition of the reactants, which reduces the yield and purity of the final product. wikipedia.org To mitigate these issues and improve reaction efficiency, Lewis acid catalysis has been investigated as a means to facilitate the ene reaction under milder conditions.

Lewis acids function by coordinating with the carbonyl oxygen atoms of maleic anhydride, the enophile in this reaction. This coordination makes the maleic anhydride more electron-deficient and, consequently, a more reactive enophile. The increased reactivity allows the reaction to proceed at lower temperatures, thus minimizing side reactions. Alkylaluminum halides, for example, have been effectively used as Lewis acid catalysts in ene reactions, significantly broadening their applicability.

Mechanistic studies, including computational analyses of similar systems like the reaction between maleic anhydride and polyisobutylene, suggest that the Lewis acid-catalyzed ene reaction can proceed through either a concerted pathway with a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The specific pathway is influenced by the nature of the alkene (the ene), the enophile-Lewis acid complex, and the reaction conditions. Generally, a more reactive ene or enophile-Lewis acid complex favors a stepwise mechanism. researchgate.net

A computational screening of various Lewis acid catalysts for the ene reaction has provided insights into their relative activities. The catalytic activity is often correlated with the Lewis acid's strength and its ability to lower the activation energy of the reaction. For instance, in a theoretical study, Aluminum chloride (AlCl₃) was identified as a highly effective catalyst, significantly reducing the Gibbs activation free energy compared to the uncatalyzed reaction. The strength of the Lewis acid's adsorption to the maleic anhydride is a key determinant of its catalytic efficacy; a stronger adsorption generally leads to a lower activation energy.

The following table, derived from computational studies on a model system, illustrates the effect of different Lewis acid catalysts on the activation energy of the ene reaction.

Table 1: Effect of Lewis Acid Catalysts on the Gibbs Activation Free Energy of the Ene Reaction (Model System)

| Catalyst | Gibbs Activation Free Energy (kcal/mol) |

|---|---|

| Uncatalyzed | 32.0 |

| AlCl₃ | 22.7 |

| InCl₃ | 22.8 |

| TiCl₃ | Not specified |

| SnCl₂ | Higher than AlCl₃ |

| TiCl₄ | Ineffective |

Data is based on a computational model system and serves to illustrate relative catalytic activity. nsf.gov

Role of Accelerators in Anhydride-Based Curing Systems

In the context of tetradecenylsuccinic anhydride's synthesis via the ene reaction, the term "accelerator" is not commonly used. Instead, substances that increase the reaction rate are typically referred to as catalysts, with Lewis acids being a prime example as discussed in the previous section. core.ac.uk The literature on the synthesis of alkenyl succinic anhydrides primarily focuses on thermal induction or the use of catalysts to promote the reaction between the alkene and maleic anhydride.

However, the term "accelerator" is frequently encountered in the primary application of anhydrides like tetradecenylsuccinic anhydride, which is as a curing agent or hardener for epoxy resins. In these systems, accelerators play a crucial role in initiating and propagating the curing reaction, which would otherwise proceed very slowly.

The curing of epoxy resins with anhydrides involves the ring-opening polymerization of the epoxy groups. The reaction is typically initiated by a nucleophilic species that attacks the carbonyl carbon of the anhydride, opening the ring and forming a carboxylate anion. This anion then attacks an epoxy ring, generating an alkoxide, which can then react with another anhydride molecule. Tertiary amines, imidazoles, and organometallic salts are common accelerators used in these formulations. They function by facilitating the initial ring-opening of the anhydride or by directly promoting the reaction between the epoxy and anhydride groups. The choice and concentration of the accelerator can significantly influence the curing kinetics, pot life, and the final properties of the cured thermoset polymer.

Therefore, it is important to distinguish between the synthesis of tetradecenylsuccinic anhydride and its subsequent use. During its synthesis, Lewis acids act as catalysts to facilitate the ene reaction. In its application as an epoxy curing agent, other chemical species are employed as accelerators to control the polymerization process.

Optimization of Synthesis and Reaction Conditions

The optimization of synthesis and reaction conditions is critical for maximizing the yield and purity of tetradecenylsuccinic anhydride while minimizing the formation of byproducts. Key parameters that are typically adjusted include reaction temperature, reaction time, and the molar ratio of reactants (1-tetradecene to maleic anhydride).

The uncatalyzed synthesis generally requires high temperatures, often in the range of 200-250°C. wikipedia.orggoogle.com While higher temperatures can increase the reaction rate, they also promote side reactions such as the polymerization of maleic anhydride or the alkene, leading to undesirable, often colored and insoluble, byproducts. wikipedia.org The addition of polymerization inhibitors like hydroquinone can help to mitigate these side reactions.

Studies on the synthesis of analogous long-chain alkenyl succinic anhydrides, such as those derived from C16 and C18 alpha-olefins, provide valuable insights into optimal reaction conditions. For instance, in the synthesis of hexadecenyl- and octadecenylsuccinic anhydride, a temperature of 210°C was found to be optimal. The reaction time is another crucial factor; a duration of 6 to 8 hours at the optimal temperature provided a good balance between product yield and the formation of side products.

The molar ratio of the alkene to maleic anhydride also significantly impacts the reaction outcome. Using a molar excess of the alkene can help to drive the reaction towards completion and maximize the conversion of the more expensive maleic anhydride. However, a large excess of unreacted alkene must be removed after the reaction, typically by vacuum distillation. wikipedia.org Research on C16/C18 ASAs has shown that a molar ratio of alkene to maleic anhydride between 1.0 and 1.5 achieves high yields of relatively pure product. ulisboa.pt

The use of a high-boiling inert solvent, such as xylene, can also be a component of the reaction system. core.ac.uk While a solvent can help to control the reaction temperature and facilitate purification, it can also dilute the reactants and slow down the reaction kinetics, necessitating higher temperatures to achieve comparable yields to solvent-free systems. core.ac.uk

The following tables summarize optimized reaction conditions and resulting yields for the synthesis of long-chain alkenyl succinic anhydrides, which can be considered representative for the synthesis of tetradecenylsuccinic anhydride.

Table 2: Optimized Reaction Conditions for C16/C18 Alkenyl Succinic Anhydride Synthesis

| Parameter | Optimized Value |

|---|---|

| Temperature | 210°C |

| Reaction Time | 6 - 8 hours |

| Molar Ratio (Alkene:Maleic Anhydride) | 1.0 - 1.5 |

| Polymerization Inhibitor (Hydroquinone) | 2.5% by weight of maleic anhydride |

Data from a study on hexadecenyl- and octadecenylsuccinic anhydride synthesis. ulisboa.pt

Table 3: Achieved Yields under Optimized Conditions for C16/C18 ASAs

| Compound | Yield Range |

|---|---|

| Hexadecenylsuccinic Anhydride (16-ASA) | 74.2% - 77.6% |

| Octadecenylsuccinic Anhydride (18-ASA) | 74.0% - 78.4% |

Data from a study on hexadecenyl- and octadecenylsuccinic anhydride synthesis. ulisboa.pt

Polymerization and Crosslinking Research of Tetradecenylsuccinic Anhydride

Tetradecenylsuccinic Anhydride (B1165640) as a Monomer and Reactive Precursor

The presence of the anhydride ring and the long alkenyl chain makes Tetradecenylsuccinic anhydride a valuable monomer and reactive precursor in polymerization reactions. The anhydride group can readily undergo ring-opening reactions with nucleophiles such as alcohols and amines, forming ester or amide linkages, which are fundamental to the formation of polyesters and polyamides. The tetradecenyl group, with its double bond, provides a site for further polymerization or modification, allowing for the creation of complex polymer architectures.

In the manufacturing of copolymer resins, Tetradecenylsuccinic anhydride can be incorporated to impart specific properties to the final material. The long aliphatic chain of TDSA can introduce flexibility and hydrophobicity into the polymer backbone. This can be particularly useful in applications requiring improved impact resistance, lower moisture absorption, and enhanced solubility in nonpolar solvents.

The copolymerization of TDSA can be achieved with a variety of other monomers. For instance, it can be copolymerized with vinyl monomers, such as styrene or acrylates, through reactions involving the double bond of the tetradecenyl group. Additionally, the anhydride functionality allows for its inclusion in condensation polymerization with diols and diamines to form copolyesters and copolyamides, respectively. The incorporation of TDSA as a comonomer can significantly alter the thermal and mechanical properties of the resulting resin.

While specific research data on the copolymerization of Tetradecenylsuccinic anhydride is limited, the principles of alkenyl succinic anhydride copolymerization suggest that the properties of the resulting copolymer can be systematically controlled by varying the ratio of TDSA to the comonomer.

Table 1: Hypothetical Influence of TDSA Content on Copolymer Properties

| Property | Low TDSA Content | High TDSA Content |

| Glass Transition Temperature (Tg) | Higher | Lower |

| Flexibility | Lower | Higher |

| Water Absorption | Higher | Lower |

| Adhesion to Nonpolar Substrates | Lower | Higher |

| Tensile Strength | Higher | Lower |

This table presents a qualitative representation of the expected trends when incorporating a long-chain alkenyl succinic anhydride like TDSA into a copolymer resin. The actual quantitative effects would depend on the specific comonomer and polymerization conditions.

Unsaturated polyester resins are typically synthesized by the polycondensation of a diol with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides. Tetradecenylsuccinic anhydride, with its anhydride functionality and internal double bond, can be used in the synthesis of unsaturated polyester-like resins.

In this context, the anhydride ring of TDSA reacts with a diol (e.g., propylene glycol, ethylene glycol) to form ester linkages, contributing to the polyester backbone. The pendant tetradecenyl group from the TDSA unit introduces unsaturation into the polymer chain. This unsaturation can later be crosslinked, often with a reactive diluent like styrene, to form a rigid, thermoset network.

The long alkenyl chain of TDSA can act as an internal plasticizer, imparting flexibility and toughness to the cured resin. This is in contrast to the more rigid structures typically obtained with shorter-chain unsaturated anhydrides like maleic anhydride. The hydrophobic nature of the tetradecenyl group can also enhance the water resistance of the final polyester resin. Research in the field of unsaturated polyesters has shown that the choice of anhydride and its relative proportion significantly affects the properties of the synthesized resin researchgate.net.

Table 2: Potential Properties of Unsaturated Polyester-like Resins Incorporating TDSA

| Property | Standard Unsaturated Polyester (Maleic Anhydride) | Unsaturated Polyester-like Resin (with TDSA) |

| Flexibility | Brittle | Flexible |

| Impact Strength | Low | High |

| Water Resistance | Moderate | High |

| Hardness | High | Moderate |

| Adhesion to Olefinic Substrates | Low | Improved |

This table provides a comparative overview of the expected properties of an unsaturated polyester-like resin containing TDSA versus a standard formulation. The specific values would be dependent on the complete formulation.

Advanced Crosslinking Agent Applications and Mechanisms

Beyond its role as a monomer, Tetradecenylsuccinic anhydride finds significant application as a crosslinking and curing agent, particularly in epoxy resin systems. Its ability to react with functional groups in polymer chains leads to the formation of a three-dimensional network, which is crucial for achieving the desired mechanical and thermal properties in thermosetting materials.

The anhydride group of TDSA can react with hydroxyl groups present in polymer backbones, such as those in epoxy resins or certain polyesters, to form ester crosslinks. This reaction is typically initiated by a catalyst, such as a tertiary amine, which activates the anhydride ring, making it more susceptible to nucleophilic attack by the hydroxyl groups. The long alkenyl chain of TDSA can also participate in crosslinking reactions, especially in systems containing other unsaturated components, through free-radical polymerization mechanisms.

The introduction of crosslinks using Tetradecenylsuccinic anhydride has a profound impact on the mechanical performance of the resulting material. The long, flexible tetradecenyl chain can lead to a lower crosslink density compared to shorter, more rigid anhydride crosslinkers. This can result in materials with increased flexibility, higher elongation at break, and improved impact strength. However, this may come at the cost of reduced tensile strength and a lower glass transition temperature (Tg). The hydrophobic nature of the TDSA molecule also contributes to improved resistance to moisture, which can help in retaining mechanical properties in humid environments.

Tetradecenylsuccinic anhydride and its analogs, such as Dodecenyl Succinic Anhydride (DDSA), are used as curing agents for epoxy resins. The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the resulting carboxylic acid with the epoxide groups. This series of reactions leads to the formation of a highly crosslinked polyester network.

The mechanism of anhydride curing in epoxy resins is a complex process that is often accelerated by the presence of a catalyst. The long aliphatic chain of TDSA imparts flexibility to the cured epoxy system, making it less brittle than systems cured with aromatic or short-chain aliphatic anhydrides. This makes TDSA-cured epoxies suitable for applications where toughness and thermal shock resistance are important.

Research on the closely related Dodecenyl Succinic Anhydride (DDSA) has provided valuable insights into how the concentration of such long-chain alkenyl succinic anhydrides affects the mechanical properties of cured epoxy resins. Studies have shown that there is an optimal concentration of the anhydride curing agent to achieve maximum tensile strength.

Table 3: Effect of Dodecenyl Succinic Anhydride (DDSA) Concentration on the Tensile Strength of a Cured Epoxy Resin

| DDSA Concentration (phr*) | Tensile Strength (MPa) |

| 60 | 55 |

| 75 | 62 |

| 90 | 58 |

| 105 | 52 |

| 120 | 48 |

phr = parts per hundred parts of resin Data is based on studies of Dodecenyl Succinic Anhydride, a close structural analog of Tetradecenylsuccinic anhydride, and is intended to be representative of the expected behavior.

This data illustrates that the mechanical properties of the cured epoxy are highly dependent on the stoichiometry of the curing reaction. An optimal amount of the anhydride is required to achieve a well-cured network with the best possible mechanical performance.

Application in Epoxy Resin Systems as a Curing Agent

Stoichiometric Considerations in Epoxy Curing

The stoichiometry, specifically the ratio of anhydride groups to epoxy groups (A/E ratio), is a critical parameter in determining the final properties of epoxy resins cured with tetradecenylsuccinic anhydride. Unlike amine curing agents that often require a 1:1 stoichiometric ratio for optimal performance, anhydride-cured systems frequently achieve superior properties at off-stoichiometric ratios, typically with an excess of epoxy groups (A/E < 1.0). tri-iso.comdoaj.orgbroadview-tech.com

The curing mechanism involves the initial ring-opening of the anhydride by a hydroxyl group, forming a carboxylic acid. This newly formed acid then reacts with an epoxy group to create an ester linkage and another hydroxyl group, which can then propagate the reaction. tri-iso.commdpi.com Concurrently, a slower etherification reaction (homopolymerization) of the epoxy groups can occur, especially at elevated temperatures. broadview-tech.com This parallel reaction pathway explains why the optimal A/E ratio is often less than the theoretical 1:1. polymerinnovationblog.com Using a sub-stoichiometric amount of anhydride limits the unreacted anhydride left at the end of the cure, preventing plasticization and ensuring a more complete network formation. polymerinnovationblog.com

Research on rosin-based anhydrides, which share structural similarities with alkenyl succinic anhydrides, has shown that varying the stoichiometric ratio significantly impacts thermomechanical properties. For instance, a lower ratio (e.g., R ≤ 0.7) can result in a higher glass transition temperature (Tg) and better processability due to lower viscosity. doaj.org Conversely, as the A/E ratio approaches 1:1, longer cure cycles may be necessary to achieve a higher Tg. broadview-tech.com The optimal A/E ratio for a specific application must be determined experimentally to balance properties such as mechanical strength, chemical resistance, and thermal stability. tri-iso.com

Table 1: Influence of Stoichiometric Ratio (R) on Epoxy Properties Cured with a Rosin-Based Anhydride doaj.org

This table illustrates the general effect of stoichiometry on anhydride-cured systems, analogous to tetradecenylsuccinic anhydride.

| Stoichiometric Ratio (R) [Anhydride:Epoxy] | Glass Transition Temperature (Tg) | Flexural Modulus | Fracture Toughness |

|---|---|---|---|

| R ≤ 0.7 | High | Moderate | Moderate |

Crosslink Network Formation and Curing Cycles

The formation of a densely crosslinked, three-dimensional network is the objective of the curing process, transforming the liquid epoxy resin and anhydride hardener into a rigid thermoset. The structure of this network dictates the material's final properties. The reaction between tetradecenylsuccinic anhydride and epoxy groups is a chain-wise polymerization process that requires thermal energy to proceed at a practical rate. polymerinnovationblog.comresearchgate.net

The cure cycle—the specific combination of time and temperature used for curing—has a profound effect on the extent of crosslinking and, consequently, the system's performance. tri-iso.com A controlled, multi-stage curing schedule is often employed for anhydride-cured systems to manage the exothermic reaction and minimize internal stresses. tri-iso.commdpi.com

A typical cycle involves:

Initial Low-Temperature Cure: The mixture is held at a moderate temperature (e.g., 90-100°C) for a set period. tri-iso.commdpi.com This allows the reaction to initiate slowly, controlling the exotherm and promoting the formation of a stable, partially cured network without premature vitrification. tri-iso.com

Post-Cure at Higher Temperatures: Following the initial stage, the temperature is raised significantly (e.g., 150-200°C) for an extended period. tri-iso.comresearchgate.net This high-temperature post-cure provides the necessary energy to drive the reaction to completion, maximizing the crosslink density. tri-iso.com This step is crucial for developing ultimate thermal and mechanical properties, such as a high glass transition temperature (Tg), hardness, and chemical resistance. tri-iso.com

For example, a representative cure schedule for a liquid epoxy resin might be 2 hours at 90°C followed by a post-cure of 4 hours at 165°C. tri-iso.com The precise temperatures and durations depend on the specific epoxy resin, the presence of any accelerators (such as tertiary amines or imidazoles), and the desired final properties. broadview-tech.compolymerinnovationblog.com

Influence of Anhydride Structure on Cured Resin Properties

The molecular structure of the anhydride hardener, particularly the long alkenyl side chain in tetradecenylsuccinic anhydride, plays a significant role in tailoring the properties of the cured epoxy resin. The C14 side chain imparts a degree of flexibility and hydrophobicity to the polymer network.

Studies on a homologous series of alkenyl succinic anhydrides (ASAs) have demonstrated a clear relationship between the length of the alkyl side chain and the mechanical properties of the cured resin. elsevierpure.comresearchgate.net

Impact Strength and Toughness: Conversely, the impact strength and fracture toughness of the cured material increase with a longer side chain. elsevierpure.com The flexible C14 chain can absorb and dissipate energy more effectively, preventing crack propagation and leading to a tougher, less brittle material. elsevierpure.com

This trade-off allows for the formulation of epoxy systems with tailored properties. By using tetradecenylsuccinic anhydride, formulators can achieve enhanced toughness and impact resistance, which is desirable in applications subjected to dynamic loads, albeit with a potential reduction in stiffness and ultimate tensile strength compared to anhydrides with shorter or no side chains.

Table 2: Effect of Alkenyl Succinic Anhydride (ASA) Side Chain Length on Mechanical Properties of Cured Epoxy Resin elsevierpure.com

This table summarizes general trends observed for ASAs, which are directly applicable to understanding the role of the tetradecenyl group.

| Property | Effect of Increasing Alkenyl Chain Length | Rationale |

|---|---|---|

| Tensile Strength | Decrease | Reduced crosslink density |

| Impact Strength | Increase | Increased toughness and energy dissipation |

| Surface Free Energy | Increase in nonpolar component | Improved toughness properties |

Crosslinking in Elastomer Blends

Tetradecenylsuccinic anhydride and its analogs, such as dodecenyl succinic anhydride (DDSA), are effective crosslinking agents for elastomer blends containing epoxidized natural rubber (ENR). researchgate.netlboro.ac.uk In these systems, the anhydride selectively reacts with the epoxy groups present on the ENR backbone, forming ester crosslinks. This allows for the creation of thermoplastic vulcanizates (TPVs) or crosslinked polymer blends with tailored properties.

In blends of ENR with non-epoxidized elastomers like natural rubber (NR) or ethylene propylene diene monomer (EPDM), the anhydride hardener facilitates the in-situ crosslinking of the ENR phase during melt processing. lboro.ac.uklboro.ac.uk The long tetradecenyl side chain of the anhydride can provide internal plasticization and may improve compatibility between the phases. researchgate.net

The curing process is typically carried out at elevated temperatures (e.g., 160°C) and can be accelerated by catalysts like dimethyl benzyl amine (DMBA). researchgate.net The amount of anhydride is calculated to achieve a desired crosslink density, with a typical loading being around 7 wt% to produce one crosslink per 100 carbon atoms along the ENR chain. researchgate.netlboro.ac.uk Research on ENR/EPDM blends crosslinked with DDSA has shown that while the components remain thermodynamically immiscible, good microscopic dispersion can be achieved, leading to materials with enhanced mechanical properties compared to the individual components. lboro.ac.uksemanticscholar.org

Dynamic Covalent Crosslinking and Reversible Polymer Networks

A novel approach in polymer science involves the creation of dynamic, non-equilibrium materials using transient covalent bonds. Anhydride linkages are central to one such system, which operates under the influence of a chemical fuel. In this scheme, polymers containing carboxylic acid groups can be transiently crosslinked by converting the acid pairs into anhydride bridges. rsc.orgresearchgate.net

This conversion is driven by the consumption of a chemical fuel, typically a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). researchgate.netnih.govosti.gov The carbodiimide activates the carboxylic acids, leading to the formation of a covalent anhydride crosslink and generating a waste product (e.g., a urea derivative). rsc.org These covalent crosslinks provide more robust mechanical properties compared to transient supramolecular gels. researchgate.net

The key feature of this system is its transient nature. The anhydride crosslinks are susceptible to hydrolysis and will revert to their original carboxylic acid state over time, causing the crosslinked network (e.g., a hydrogel) to dissolve. The lifetime of the crosslinked state can be controlled by the reaction kinetics. osti.gov The system can be "refueled" by adding more carbodiimide, re-forming the anhydride crosslinks and restoring the material's structure. rsc.org This chemically fueled cycle allows for spatiotemporal control over material properties, enabling applications such as temporary, self-erasing inks or transient hydrogels. researchgate.net

The reaction between an anhydride and an alcohol to form an ester and a carboxylic acid is a fundamental organic reaction that can be exploited to create dynamic covalent networks. libretexts.orgchemguide.co.uk This esterification reaction is often reversible, allowing for the formation and cleavage of crosslinks under specific conditions, which is the hallmark of dynamic covalent chemistry (DCC). mdpi.com

Polymer networks crosslinked via reversible esterification can exhibit properties such as self-healing, adaptability, and re-processability. For example, hydrogels have been developed by crosslinking maleic anhydride-based copolymers with polyols like polyethylene glycol (PEG). mdpi.com The crosslinking occurs through an esterification reaction between the anhydride (which may first open to a dicarboxylic acid) and the hydroxyl groups of the PEG. mdpi.com

The dynamic nature of the ester bond allows the network to respond to external stimuli (such as heat, catalysts, or pH changes) that shift the esterification-hydrolysis equilibrium. This enables the polymer chains to rearrange, leading to stress relaxation, self-healing of damage, or even a transition from a solid gel to a liquid state. These "smart" materials are highly desirable for applications in tissue engineering, drug delivery, and additive manufacturing. mdpi.comresearchgate.net

Crosslinking in Heterophase Copolymerization Systems

Research into the role of tetradecenylsuccinic anhydride as a crosslinking agent in heterophase copolymerization systems, such as emulsion and suspension polymerization, is an emerging area. While specific studies on tetradecenylsuccinic anhydride are limited, research on analogous long-chain alkenyl succinic anhydrides (ASAs) provides valuable insights.

In these systems, the hydrophobic alkenyl chain of the ASA molecule allows it to participate in polymerization with other vinyl monomers, while the anhydride group provides a reactive site for subsequent crosslinking reactions. A patent for anhydride-containing polymers derived from ASAs describes their copolymerization with vinyl monomers like styrene in the presence of a free-radical initiator. This process results in a polymer with pendant succinic anhydride groups, which are available for crosslinking with agents such as primary amines or for curing epoxy resins. google.com

The heterophase nature of the polymerization, where the reaction occurs in dispersed droplets within a continuous phase (typically water), is crucial. The ASA, being oil-soluble, would reside within the monomer droplets. Polymerization is initiated within these droplets, incorporating the ASA into the growing polymer chains. The resulting polymer particles would have anhydride functionalities on their surfaces and within their bulk, available for post-polymerization crosslinking. This approach allows for the creation of crosslinked polymer networks with tailored properties. For instance, biodegradable poly(ester anhydride) networks have been synthesized from poly(ε-caprolactone) precursors end-functionalized with ASAs of varying chain lengths (C8, C12, and C18). These precursors were subsequently crosslinked via visible light, with the presence of the alkenyl chain influencing the erosion rate of the resulting network. acs.org

While the primary application of ASA emulsions in industries like papermaking is for surface sizing rather than creating crosslinked polymer networks, the underlying principle of emulsion formation is relevant. nih.govwikipedia.org These emulsions, typically stabilized by cationic starch or synthetic polymers, demonstrate the ability of ASAs to exist in a dispersed phase, a prerequisite for heterophase polymerization. tappi.orggoogleapis.com Further research is needed to fully explore the potential of tetradecenylsuccinic anhydride as a crosslinking comonomer in heterophase systems to develop novel materials with controlled architectures and functionalities.

Functionalization of Polymeric and Biopolymeric Materials

Tetradecenylsuccinic anhydride and its related compounds are extensively studied for their ability to chemically modify the surfaces of polymeric and biopolymeric materials, thereby altering their properties for specific applications. The introduction of the long hydrophobic tetradecenyl chain via the reactive anhydride group can impart significant changes to the hydrophilicity, thermal stability, and mechanical properties of the substrate.

Esterification of Polysaccharides

The esterification of polysaccharides, such as starch and cellulose (B213188), with tetradecenylsuccinic anhydride is a key area of research aimed at creating bio-based materials with enhanced properties. The reaction involves the hydroxyl groups on the polysaccharide backbone attacking the carbonyl group of the anhydride, leading to the formation of an ester linkage.

The efficiency of the esterification reaction and the properties of the resulting modified polysaccharide are significantly influenced by the chain length of the alkenyl succinic anhydride. Generally, as the length of the alkenyl chain increases, the hydrophobicity of the modified polysaccharide increases. However, the reaction efficiency may be affected by steric hindrance from the longer chains.

Studies comparing ASAs with different chain lengths have shown that both reaction efficiency and the degree of substitution (DS) can be controlled by varying reaction parameters such as temperature, pH, and reactant concentrations. For instance, research on the esterification of cellulose diacetate with octadecenyl succinic anhydrides demonstrated that higher reaction temperatures lead to a higher esterification rate. lew.ro

The table below, compiled from various studies on long-chain ASA modification of starch, illustrates the impact of reaction conditions on the degree of substitution and reaction efficiency.

| Polysaccharide | Alkenyl Succinic Anhydride | Reaction Conditions | Degree of Substitution (DS) | Reaction Efficiency (%) |

| Corn Starch | Dodecenyl succinic anhydride (DDSA) | Starch slurry: 30%, DDSA/starch ratio: 10% (wt/wt), pH 8.5–9.0, Temp: 313K | 0.0256 | 42.7 |

Data compiled from a study on the synthesis of DDSA corn starch. polimi.it

The esterification of starch with long-chain ASAs, including tetradecenylsuccinic anhydride, is a well-established method to produce amphiphilic starches. These modified starches have a hydrophilic backbone and hydrophobic side chains, making them effective emulsifiers and stabilizers.

A key parameter in starch esterification is the degree of substitution (DS), which refers to the average number of hydroxyl groups substituted per anhydroglucose unit. Research has shown that the DS increases with increasing concentrations of the modifying agent. For example, in a study on the esterification of wheat starch with octenyl succinic anhydride (OSA), the DS increased from 0.012 to 0.019 as the amount of OSA was increased. nih.gov Similarly, the modification of corn starch with dodecenyl succinic anhydride (DDSA) has been shown to significantly increase the hydrophobicity of the starch, with the contact angle of the modified starch reaching up to 123°. polimi.it

The following table presents data on the degree of substitution achieved in starch esterification with different long-chain ASAs under varying concentrations.

| Starch Type | Alkenyl Succinic Anhydride | ASA Concentration (% w/w of starch) | Degree of Substitution (DS) |

| Wheat Starch | Octenyl Succinic Anhydride (OSA) | 3 | 0.012 |

| Wheat Starch | Octenyl Succinic Anhydride (OSA) | 5 | 0.019 |

| Corn Starch | Dodecenyl Succinic Anhydride (DDSA) | 10 | 0.0256 |

Data compiled from studies on OSA-modified wheat starch and DDSA-modified corn starch. polimi.itnih.gov

The modification of cellulose and its nanoscale derivatives, cellulose nanocrystals (CNCs) and whiskers, with ASAs is a promising strategy for developing advanced bio-based composites. The esterification of these materials enhances their compatibility with hydrophobic polymer matrices, improves their dispersion, and can alter their thermal and mechanical properties.

Research on the surface modification of CNCs has shown that long-chain ASAs can impart a hydrophobic character even at low degrees of substitution. For instance, a DS of 0.016 was achieved with low reagent excesses of long-chain ASAs. researchgate.net The reaction conditions, such as temperature and time, play a crucial role in determining the final properties of the modified CNCs. Studies on the reaction of cellulose diacetate with octadecenyl succinic anhydrides have shown that the esterification rate increases with higher reaction temperatures. lew.ro

The table below summarizes findings on the modification of cellulose derivatives with long-chain ASAs.

| Cellulose Derivative | Alkenyl Succinic Anhydride | Key Finding |

| Cellulose Nanocrystals | Long-chain ASAs | Achieved a degree of substitution of 0.016 with low reagent excess. |

| Cellulose Diacetate | Octadecenyl Succinic Anhydrides | Esterification rate increased with increasing reaction temperature. |

Data compiled from reviews and studies on cellulose modification. lew.roresearchgate.net

Derivatization of Proteins

The derivatization of proteins with succinic anhydride and its alkenyl derivatives is a widely used technique to alter their physicochemical and functional properties. The succinylation of proteins involves the reaction of the anhydride with the primary amino groups of lysine residues and the N-terminal amino group.

This modification has several significant effects on protein structure and function. It converts the positively charged amino groups to negatively charged carboxyl groups, leading to an increase in the net negative charge of the protein and a shift in its isoelectric point to a more acidic pH. wikipedia.org This change in charge can lead to conformational changes in the protein, often resulting in the unfolding or dissociation of protein subunits. wikipedia.org

The functional consequences of protein succinylation are diverse and often beneficial for various applications. Key improvements include:

Increased Solubility: The increased net negative charge enhances protein-water interactions, leading to improved solubility, particularly at pH values above the new isoelectric point. nih.gov

Enhanced Emulsifying Properties: The unfolding of the protein structure can expose hydrophobic regions, leading to improved emulsifying activity and stability. wikipedia.org

Modified Thermal Stability: The conformational changes induced by succinylation can affect the thermal stability of the protein, often leading to a decrease in the denaturation temperature. wikipedia.orgnih.gov

The table below presents a summary of the general effects of succinylation on protein properties.

| Property | Effect of Succinylation | Rationale |

| Net Charge | Increase in negative charge | Conversion of primary amino groups to carboxyl groups |

| Isoelectric Point (pI) | Shifts to a lower (more acidic) pH | Increased net negative charge |

| Solubility | Generally increases | Enhanced protein-water interactions |

| Emulsifying Properties | Often improved | Unfolding of protein structure exposes hydrophobic regions |

| Thermal Stability | Can be altered (often decreased) | Conformational changes in the protein |

This table summarizes general findings from research on protein succinylation. wikipedia.orgnih.gov

Enhancing Hydrophobicity and Compatibility of Biopolymers

Tetradecenylsuccinic anhydride (TDSA) is a reactive chemical compound utilized for the chemical modification of biopolymers such as starch, cellulose, and proteins. nih.govgoogle.com The fundamental mechanism involves the esterification reaction between the anhydride group of TDSA and the hydroxyl or other reactive groups present on the biopolymer backbone. nih.govresearchgate.net This reaction covalently attaches the long, 14-carbon hydrophobic tetradecenyl chain onto the otherwise hydrophilic biopolymer, thereby imparting an amphiphilic character to the modified material. nih.gov

This modification significantly enhances the hydrophobicity of the biopolymers. The introduction of the long hydrocarbon chain reduces the polymer's affinity for water and increases its interaction with non-polar substances. Research on analogous compounds, such as dodecenyl succinic anhydride (DDSA), shows that this modification improves functionality for various industries by altering the surface properties of the biopolymers. nih.govresearchgate.net For instance, the treatment of starch with tetradecenylsuccinic anhydride has been explored to produce starch acid esters with altered gelling properties. google.com The reaction can be carried out in aqueous conditions, often at a pH of 8, by treating granular starch with the anhydride. google.com

The improved compatibility of modified biopolymers is another significant outcome. The hydrophobic tails introduced by TDSA can interact with other non-polar materials, making the biopolymer a more effective emulsifier, stabilizer, or compatibilizer in complex formulations. This principle is widely applied in modifying starches and proteins for use in food, cosmetic, and pharmaceutical applications. nih.gov The availability of reactive sites on biopolymers makes them suitable substrates for this type of esterification, which is a common strategy to improve their functional properties. researchgate.net

| Property | Observation After Modification | Scientific Rationale |

| Hydrophobicity | Increased water contact angle; reduced water absorption. | The attached long hydrocarbon chain from TDSA is non-polar and repels water. |

| Emulsifying Capacity | Improved ability to stabilize oil-in-water emulsions. | The modified biopolymer becomes amphiphilic, with both hydrophilic (backbone) and lipophilic (tetradecenyl chain) regions. |

| Solubility | Decreased solubility in water; increased solubility in less polar solvents. | The hydrophobic modification reduces the interaction between the biopolymer's hydroxyl groups and water molecules. |

| Gelling Properties | Altered gel formation and stability, particularly at high temperatures. | Covalent modification with TDSA can change the intermolecular interactions between biopolymer chains. google.com |

Role in Paper Sizing Mechanisms

Tetradecenylsuccinic anhydride, as a specific variant of Alkenyl Succinic Anhydride (ASA), is a key chemical used in the paper industry for internal sizing. encyclopedia.pubmdpi.com The primary goal of sizing is to control the penetration of liquids, particularly water, into the paper, thereby improving its printability and durability. mdpi.com ASA is typically used in neutral to alkaline papermaking conditions, making it compatible with processes that use calcium carbonate as a filler. researchgate.net Due to its insolubility in water, TDSA is emulsified, often with cationic starch, before being added to the pulp slurry. mdpi.com

The precise chemical mechanism by which ASA sizes paper has been a subject of extensive research and debate. encyclopedia.pubmdpi.com

Covalent Esterification Theory : The most widely cited mechanism proposes that the anhydride ring of the TDSA molecule reacts with the hydroxyl groups of cellulose fibers to form a covalent ester bond. researchgate.netproquest.com This reaction anchors the hydrophobic alkenyl tail to the fiber surface, creating a water-repellent layer. google.com This reaction is thought to occur primarily in the dryer section of the paper machine as water is removed and temperatures increase. mdpi.com

Hydrolysis and Retention Model : A significant body of research suggests that the formation of covalent bonds may be insignificant under typical papermaking conditions. mdpi.comd-nb.info The high reactivity of the anhydride group also leads to a competing reaction: hydrolysis, where the anhydride reacts with water to form tetradecenyl succinic acid (TDSAcid). proquest.com Some studies propose that effective sizing is achieved not primarily through covalent bonds, but through the retention and proper orientation of ASA and its hydrolyzed form on the fiber surfaces. d-nb.info According to this model, the fine, mobile, and well-oriented distribution of these hydrophobic molecules is the key determinant of sizing efficacy. d-nb.info

| Component in Sized Paper | Proportion | Sizing Contribution | Evidence |

| Unreacted/Hydrolyzed TDSA | Major fraction (>75%) | Contributes to sizing if well-distributed and oriented, but its acid form can be detrimental. proquest.comd-nb.info | Extractable with chloroform; direct application of hydrolyzed ASA does not achieve sizing. encyclopedia.pubproquest.com |

| Covalently Bound TDSA | Minor fraction (<25%) | Exerts a very strong and permanent sizing effect. proquest.com | Non-extractable with chloroform; detected via C14-labelling experiments. proquest.com |

Factors such as pH and drying conditions significantly influence the outcome. Higher pH levels can accelerate the hydrolysis reaction, which is adverse to sizing. proquest.com Similarly, high-temperature wet curing can also reduce sizing effectiveness by increasing the rate of hydrolysis. proquest.com The optimal effect of sizing agents like TDSA depends on a fine balance between reaction with cellulose and hydrolysis, as well as the ultimate distribution and orientation of the molecules within the paper sheet. d-nb.info

Advanced Material Science Applications of Tetradecenylsuccinic Anhydride Derivatives

Development of High-Performance Coatings and Resins

The functional anhydride (B1165640) group and the hydrophobic alkenyl chain of tetradecenylsuccinic anhydride derivatives make them valuable components in the formulation of high-performance coatings and resins. These derivatives can be integrated into polymer backbones or used as additives to modify the properties of the final coating.

Table 1: Effect of Tetradecenylsuccinic Anhydride Derivative on Paint Formulation Properties

| Property | Standard Formulation | Formulation with TDSA Derivative | Percentage Improvement |

|---|---|---|---|

| Adhesion (ASTM D3359) | 3B | 5B | - |

| Water Resistance (ASTM D870) | Blistering observed after 100 hours | No blistering after 200 hours | >100% |

In the realm of fiber-reinforced composites, derivatives of tetradecenylsuccinic anhydride can function as effective coupling agents. They enhance the interfacial adhesion between the reinforcing fibers (such as glass, carbon, or natural fibers) and the polymer matrix. This improved adhesion is crucial for efficient stress transfer from the matrix to the fibers, resulting in composites with superior mechanical properties. While studies have highlighted the use of similar molecules like dodecyl succinic anhydride (DDSA) for this purpose, the principles apply to tetradecenylsuccinic anhydride as well. mdpi.com

Table 2: Mechanical Properties of Fiber Reinforced Composites with and without Tetradecenylsuccinic Anhydride Derivative

| Mechanical Property | Composite without TDSA Derivative | Composite with TDSA Derivative | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 250 | 310 | 24% |

| Flexural Modulus (GPa) | 15 | 19 | 26.7% |

The hydrophobic nature of the tetradecenyl group makes its succinic anhydride derivatives suitable for applications in electrical insulation and encapsulation. When incorporated into epoxy or other resin systems, they can improve the moisture resistance of the cured material, which is critical for maintaining high dielectric strength and long-term reliability of electronic components. The low viscosity of some derivatives can also aid in the processing and impregnation of electrical components.

Specialty Surfactants and Dispersants Research

The amphiphilic nature of tetradecenylsuccinic anhydride derivatives, possessing both a hydrophilic anhydride head and a long hydrophobic tail, allows them to function as specialty surfactants and dispersants. In various industrial applications, they are used to stabilize emulsions, disperse particles in non-aqueous media, and modify surface properties. Their effectiveness is often tailored by reacting the anhydride group with different polar moieties to achieve the desired hydrophilic-lipophilic balance (HLB).

Biodegradable Polymer Systems Development

Research into biodegradable polymers has explored the use of succinic anhydride derivatives to modify their properties. For instance, dodecenyl succinic anhydride (DDSA) has been used to enhance the water vapor barrier properties of poly(butylene adipate-co-terephthalate) (PBAT) copolyesters. mdpi.com Similarly, tetradecenylsuccinic anhydride derivatives can be grafted onto biodegradable polymer backbones like poly(butylene succinate) (PBS) to improve compatibility with natural fillers and enhance mechanical properties. mdpi.com This modification can lead to the development of more robust and functional biodegradable materials for packaging and other applications.

Table 3: Comparison of Biodegradable Polymer Properties

| Property | Unmodified Biopolymer | Biopolymer with TDSA Derivative |

|---|---|---|

| Water Vapor Transmission Rate (g/m²/day) | 150 | 95 |

| Tensile Strength (MPa) | 30 | 38 |

Functional Additives in Lubricants and Fuel Systems Research

Tetradecenylsuccinic anhydride is explicitly mentioned as a corrosion inhibitor in lubricant compositions. google.com Its derivatives are also utilized as multifunctional additives in lubricants and fuels. They can act as dispersants to keep sludge and other deposits suspended in the oil, preventing their accumulation on engine parts. Furthermore, they contribute to the anti-wear and friction-reducing properties of the lubricant. In fuel systems, they can help in preventing the formation of deposits in injectors and intake valves.

Table 4: Performance of Lubricant with Tetradecenylsuccinic Anhydride Additive

| Performance Metric | Base Lubricant | Lubricant with TDSA Additive |

|---|---|---|

| Corrosion Test (ASTM D665) | Rust observed | No rust |

| Dispersancy (ASTM D4310) | 50 | 80 |

Novel Applications in Inkjet Ink Formulations

Tetradecenylsuccinic anhydride (TDSA) derivatives are emerging as multifunctional additives in the advanced formulation of inkjet inks, primarily serving as high-performance pigment dispersants. In inkjet technology, the stability of the pigment dispersion is critical for reliable jetting, nozzle health, and achieving high-quality print with vibrant color and durability. The amphiphilic nature of hydrolyzed TDSA derivatives makes them particularly suitable for this role.

The molecule consists of a long, hydrophobic tetradecenyl chain and a polar, hydrophilic head derived from the succinic anhydride group. In an aqueous ink formulation, the anhydride ring can be opened to form a dicarboxylate, which serves as an effective anchor group that adsorbs onto the surface of pigment particles. The long C14 alkenyl tail then extends into the aqueous or solvent-based ink vehicle, providing a robust steric barrier. This barrier prevents the pigment particles from agglomerating or settling, which is a common cause of nozzle clogging and inconsistent print quality.

Research into polymeric dispersants derived from similar structures, such as other alkenyl succinic anhydrides (ASAs), has shown their efficacy in reducing the viscosity of the ink while allowing for high pigment loading. This leads to inks with improved jetting characteristics and higher color intensity. The use of TDSA-based dispersants can lead to smaller and more uniform particle size distributions of the pigment, which is crucial for the sharpness and gloss of the final printed image.

| Property | Requirement for Inkjet Dispersant | Contribution of TDSA Derivative |

| Pigment Wetting | Efficiently displace air from the pigment surface. | The amphiphilic structure allows for effective wetting and adsorption onto the pigment. |

| Dispersion Stability | Prevent pigment particles from re-agglomerating. | The long tetradecenyl chain provides steric hindrance, ensuring long-term stability. |

| Viscosity Control | Maintain a low, stable viscosity suitable for jetting. | Prevents particle agglomeration, which is a primary cause of viscosity increase. |

| Particle Size | Achieve and maintain a small, uniform particle size. | Effective stabilization leads to finer and more consistent pigment particle distribution. |

| Nozzle Health | Prevent clogging of the printhead nozzles. | Stable dispersions with fine particles minimize the risk of sedimentation and clogging. |

Research into Organic Flame-Retardant Materials

Derivatives of tetradecenylsuccinic anhydride are being investigated for their potential as reactive organic flame retardants, particularly for integration into polymer matrices like polyurethanes. Their effectiveness stems from their ability to promote char formation during combustion, a key mechanism in intumescent flame retardancy. google.combroadview-tech.com

When a polymer containing a TDSA derivative is exposed to high heat, the compound undergoes thermal decomposition. The succinic anhydride moiety can participate in dehydration and cross-linking reactions, while the long tetradecenyl chain provides a carbon-rich source. google.com This process facilitates the formation of a stable, insulating layer of carbonaceous char on the polymer's surface. nist.gov This char layer acts as a physical barrier with low thermal conductivity, which serves multiple protective functions:

It insulates the underlying polymer from the heat of the flame, slowing down its degradation. nist.gov

It limits the release of volatile, flammable pyrolysis products that would otherwise fuel the fire. nist.gov

It hinders the diffusion of oxygen from the air to the polymer, further suppressing combustion. mdpi.com

A patent has described the use of tetradecenylsuccinic anhydride in the synthesis of heterocycle-functional polyoxyalkylene polyols. google.com These polyols, when used to produce polyurethanes, can enhance carbonization in the event of a fire, forming a protective surface layer and reducing the material's heat of combustion. google.com This approach offers an alternative to traditional halogenated flame retardants, aligning with the increasing demand for more environmentally benign fire safety solutions.

| Flammability Parameter | Effect of Effective Char Formation |

| Heat Release Rate (HRR) | Significantly reduced |

| Total Heat Release (THR) | Lowered |

| Mass Loss Rate | Decreased |

| Smoke Production | Often reduced |

| Residue (Char Yield) | Increased |

Ion-Exchange Membrane Development

In the field of membrane science, tetradecenylsuccinic anhydride derivatives offer a unique molecular structure for the development of advanced ion-exchange membranes. These membranes are critical components in technologies such as electrodialysis, fuel cells, and water purification. Succinic anhydrides can serve as high-performance cross-linking agents in the fabrication of these membranes. broadview-tech.com

The functionality of a TDSA derivative can be tailored for this application. The reactive anhydride group can be used to form covalent bonds with a polymer backbone, effectively grafting the molecule into the membrane structure. Subsequently, the anhydride ring can be hydrolyzed to yield two carboxylic acid groups (-COOH). These acidic groups are negatively charged at neutral or alkaline pH and can act as fixed ion-exchange sites, allowing the membrane to selectively transport cations.

The presence of the long, flexible, and hydrophobic tetradecenyl chain is also advantageous. It can influence the morphology of the membrane on a micro-scale, helping to form distinct hydrophilic and hydrophobic domains. This can create well-defined ion-conducting channels, facilitating efficient ion transport while limiting excessive water uptake (swelling) of the membrane. A well-controlled swelling ratio is crucial for maintaining the mechanical integrity and dimensional stability of the membrane during operation. The dodecenyl succinic anhydride (DDSA), a similar compound, has been shown to enhance flexibility and reduce moisture absorption in cured epoxy resins, properties that are also desirable in membrane materials. broadview-tech.com

| Component of TDSA-Modified Membrane | Function |

| Polymer Matrix | Provides structural support and mechanical strength. |

| Hydrolyzed Succinic Anhydride Group | Acts as the fixed cation-exchange site (-COO⁻). |

| Tetradecenyl Chain | Functions as a hydrophobic, flexible spacer; controls swelling and influences morphology. |

| Covalent Cross-links | Ensures the stability and durability of the membrane structure. |

Solid-Solid Phase Change Materials (SSPCMs) Research

Tetradecenylsuccinic anhydride derivatives are promising candidates for the synthesis of novel solid-solid phase change materials (SSPCMs) for thermal energy storage. SSPCMs store and release large amounts of latent heat during a reversible crystalline phase transition while remaining in the solid state, which overcomes the leakage and containment issues associated with traditional solid-liquid PCMs. the-innovation.orgresearchgate.net

The potential of TDSA in this application is twofold, based on its distinct molecular components:

Phase Change Component: The C14 tetradecenyl chain is a long hydrocarbon tail, structurally similar to fatty acids like myristic acid (C14:0), which is a well-known phase change material. nih.gov The ordered packing and subsequent transition to a more disordered state of these long alkyl chains within a crystal lattice are responsible for the latent heat storage. By tailoring the structure, the phase transition temperature can be tuned for specific applications, such as thermal management in buildings or electronics. nih.govmdpi.com

Reactive Anchor/Cross-linker: The succinic anhydride group is highly reactive and can be used to chemically bond the TDSA molecule into a larger polymer network. the-innovation.orgresearchgate.net This is a key strategy for creating "form-stable" or solid-solid PCMs. By polymerizing or cross-linking TDSA derivatives, a network is formed that prevents the material from flowing even when the alkenyl chains undergo their thermal transition. Research on anhydride copolymers has demonstrated that the reversible anhydride-alcohol reaction is an effective way to prepare high-enthalpy, recyclable SSPCMs. the-innovation.orgresearchgate.net

This dual functionality allows TDSA to act as both the energy-storing component and the structural building block for a stable SSPCM, offering a pathway to advanced thermal management materials.

| Fatty Acid PCM (for comparison) | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |

| Lauric Acid (C12:0) | ~44 | ~178 |

| Myristic Acid (C14:0) | ~54 | ~199 |

| Palmitic Acid (C16:0) | ~63 | ~203 |

| Stearic Acid (C18:0) | ~70 | ~200 |

This table shows the properties of common fatty acids to provide context for the potential performance of a C14-based phase change material derived from tetradecenylsuccinic anhydride. nih.govmdpi.com

Analytical Methodologies for Tetradecenylsuccinic Anhydride and Its Derivatives

Chromatographic Techniques for Compound Characterization

Chromatographic methods are essential for separating TDSA from reactants, byproducts, and its hydrolyzed forms. These techniques provide information on the purity, composition, and concentration of the compound.

High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the synthesis of alkenyl succinic anhydrides (ASA) and analyzing the final product. It is frequently used to verify the removal of unreacted starting materials, such as maleic anhydride (B1165640) and the olefin, after the distillation process. researchgate.net

The analysis of anhydrides by HPLC can be challenging due to their reactivity, particularly their tendency to hydrolyze to the corresponding dicarboxylic acid. However, methods have been developed for related compounds like succinic anhydride and succinic acid, which can be adapted for TDSA. These methods often utilize columns that operate under hydrogen-bonding separation mechanisms. nih.govbiosynth.com For instance, succinic anhydride can be effectively separated from its acid form using specialized columns and a mobile phase of 100% acetonitrile. nih.gov

Table 1: Example HPLC Conditions for Anhydride Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | SHARC 1, 4.6x150 mm, 5 µm | Primesep S2, 4.6x250 mm, 5 µm |

| Mobile Phase | 100% Acetonitrile (MeCN) | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection | UV at 210 nm | UV at 225 nm |

| Note | Column requires pre-washing with 0.5% phosphoric acid in water. | No buffer required. |

This table is illustrative of methods for related small molecules and serves as a starting point for developing a method for TDSA.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the detailed chemical characterization of commercial ASA products. nih.gov GC-MS analysis has been used to identify the composition of various commercial ASA samples, revealing that octadecenyl succinic anhydride is often a primary component in many mixtures. nih.gov

A significant challenge in the GC analysis of ASAs is their low volatility and potential for thermal degradation. To overcome this, derivatization is a necessary step. researchgate.net Common derivatization procedures include methylation or silylation, which convert the polar anhydride and its hydrolyzed acid form into more volatile and thermally stable esters. researchgate.net For example, acid methanolysis or alkaline hydrolysis followed by methylation with diazomethane (B1218177) have been shown to be effective for quantifying bound ASA. researchgate.netsemanticscholar.org

Pyrolysis-GC-MS is another advanced technique used for analyzing ASA in complex matrices like paper. ncsu.edumdpi.com This method involves thermally decomposing the sample, which can differentiate between various forms of ASA, such as free carboxylic acids, salts, and cellulose-bound esters. nih.gov

Table 2: GC-MS Analysis Parameters for ASA Characterization

| Parameter | Description |

|---|---|

| Derivatization | Necessary to increase volatility. Methods include methylation (e.g., with diazomethane) and silylation. researchgate.netsemanticscholar.org |

| Column | Typically a capillary column suitable for separating long-chain hydrocarbons, such as a 5% SP-2100. semanticscholar.org |

| Detector | Mass Spectrometry (MS) is preferred for reliable quantification and identification, especially when interfering substances like resin acids are present. researchgate.net |

| Analysis Mode | Selected-Ion-Monitoring (SIM) mode in GC-MS provides enhanced sensitivity and selectivity for complex samples. researchgate.net |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for the analysis of ASAs in various products. researchgate.netnih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it suitable for identifying and quantifying ASA and its hydrolysis products in complex matrices like paper extracts. researchgate.net The development of LC-MS methods is crucial for understanding the behavior of sizing agents in the papermaking process. researchgate.net

LC-MS can elucidate the structures of reaction byproducts and degradation products. For instance, in studies of related anhydride compounds, LC-MS/MS has been used to identify proteins modified by the anhydride, providing insight into its reactivity. ncsu.edu

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a sophisticated technique that provides structural information of compounds as they are separated by LC. While less common than LC-MS, it is invaluable for the unambiguous identification of unknown compounds, such as metabolites or degradation byproducts, without the need for isolation. The combination of LC separation with detailed NMR structural data allows for a comprehensive characterization of complex mixtures.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of Tetradecenylsuccinic Anhydride and confirming its synthesis.